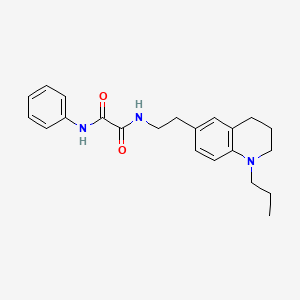
3-Fluoro-5-piperidin-3-ilfenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-piperidin-3-ylphenol is a chemical compound that features a fluorine atom, a piperidine ring, and a phenol group. This compound is of interest due to its unique structural properties, which make it a valuable subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
3-Fluoro-5-piperidin-3-ylphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-piperidin-3-ylphenol typically involves the introduction of a fluorine atom into a phenol derivative, followed by the formation of a piperidine ring. One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring. The piperidine ring can be formed through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of 3-Fluoro-5-piperidin-3-ylphenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-piperidin-3-ylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the aromatic system.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the aromatic ring .
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-piperidin-3-ylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties. The phenol group may participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-piperidin-3-ylphenol
- 3-Fluoro-5-piperidin-2-ylphenol
- 3-Fluoro-5-piperidin-4-ylphenol
Uniqueness
3-Fluoro-5-piperidin-3-ylphenol is unique due to the specific positioning of the fluorine atom and the piperidine ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
3-fluoro-5-piperidin-3-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-4-9(5-11(14)6-10)8-2-1-3-13-7-8/h4-6,8,13-14H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTUEZHPRJAFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine](/img/structure/B2429222.png)




![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2429228.png)

![N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/new.no-structure.jpg)





![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429243.png)
